molecular formula C11H12O3S B14265497 {[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}acetic acid CAS No. 153783-84-7

{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}acetic acid

Cat. No.: B14265497
CAS No.: 153783-84-7
M. Wt: 224.28 g/mol
InChI Key: GOWUDQFRVNFWSI-UHFFFAOYSA-N
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Description

{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}acetic acid is an organic compound with the molecular formula C10H12O3S It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a sulfanyl group attached to a 2-oxoethyl group, which is further substituted with a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}acetic acid typically involves the reaction of 4-methylbenzyl chloride with thioglycolic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the thioglycolic acid acts as a nucleophile, attacking the electrophilic carbon of the 4-methylbenzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid, halogens

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Alcohol

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}acetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may be related to its ability to induce apoptosis or inhibit cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    {[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}propionic acid: Similar structure but with a propionic acid backbone.

    {[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}butyric acid: Similar structure but with a butyric acid backbone.

Uniqueness

{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structural features allow for diverse chemical modifications and applications in various fields of research and industry.

Properties

CAS No.

153783-84-7

Molecular Formula

C11H12O3S

Molecular Weight

224.28 g/mol

IUPAC Name

2-[2-(4-methylphenyl)-2-oxoethyl]sulfanylacetic acid

InChI

InChI=1S/C11H12O3S/c1-8-2-4-9(5-3-8)10(12)6-15-7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14)

InChI Key

GOWUDQFRVNFWSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSCC(=O)O

Origin of Product

United States

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